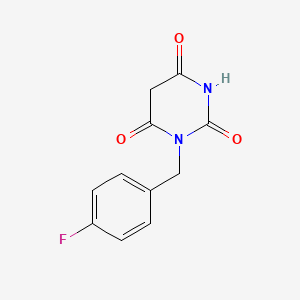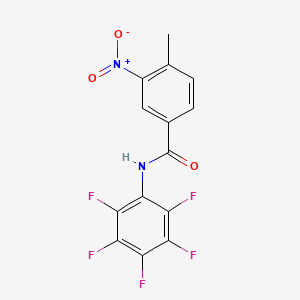
1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FBP is a pyrimidine derivative, which is a class of compounds that has been extensively studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of the viral enzyme reverse transcriptase, which is essential for the replication of certain viruses. In cancer cells, 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to induce apoptosis by activating the caspase pathway, which is a series of enzymatic reactions that lead to programmed cell death.
Biochemical and Physiological Effects
1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of the viral enzyme reverse transcriptase, which is essential for the replication of certain viruses. 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of new antiviral drugs. 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has anticancer and anti-inflammatory activity, which makes it a potential candidate for the treatment of cancer and inflammatory diseases. However, 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to study the structure-activity relationship of 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models to determine its efficacy and safety in vivo. Additionally, 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be tested in combination with other antiviral, anticancer, or anti-inflammatory drugs to determine if it has synergistic effects. Finally, 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be tested in clinical trials to determine its efficacy and safety in humans.
Synthesemethoden
The synthesis method of 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-fluorobenzylamine with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to obtain 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a white crystalline solid with a melting point of 250-252°C. The yield of 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is around 70%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antiviral activity against a wide range of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have anticancer activity by inducing apoptosis in cancer cells. Additionally, 1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-8-3-1-7(2-4-8)6-14-10(16)5-9(15)13-11(14)17/h1-4H,5-6H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGDGWWWRZQNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120475.png)
![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5120480.png)
![{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5120482.png)
![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,2,3,4-tetrahydro-3-pyridinecarboxamide](/img/structure/B5120520.png)
![2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B5120536.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5120561.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
![sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate](/img/structure/B5120565.png)
![ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate](/img/structure/B5120573.png)